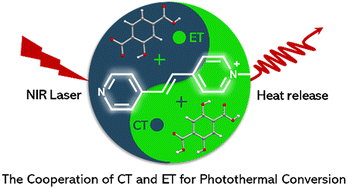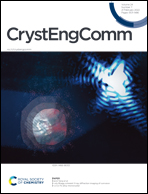The cooperation of charge transfer and electron transfer for manipulating photothermal behaviour of donor–acceptor co-crystals†
CrystEngComm Pub Date: 2023-07-26 DOI: 10.1039/D3CE00581J
Abstract
Charge transfer complexes (CTCs) have become a promising and new class of photothermal conversion materials, in which the donor and acceptor can be regulated to control the energy gap, facilitating efficient absorption of near-infrared light. However, the successful co-crystallization of appropriate donor and acceptor pairs to form CTCs remains a challenging endeavor, as it requires addressing crucial issues including structural matching, co-assembly and crystallization conditions. Herein, on the basis of retaining the ‘autonomy’ of the assembly process, we leverage charge transfer and electron transfer processes of pyridinium building blocks to manipulate the photothermal behaviour in two distinct CTCs. Notably, CTC-1OH exhibits electron transfer initiated near-infrared photothermal conversion, while CTC-2OH has an intrinsic charge transfer-dependent photothermal effect with a photothermal efficiency as high as 35.4%. This work opens a new avenue for the development and optimization of the photothermal effect of CTCs.

Recommended Literature
- [1] Retraction: One-pot synthesis of O-doped BN nanosheets as a capacitive deionization electrode for efficient removal of heavy metal ions from water
- [2] Fabrication of magnetic iron oxide-supported copper oxide nanoparticles (Fe3O4/CuO): modified screen-printed electrode for electrochemical studies and detection of desipramine
- [3] Proceedings of the Society of Public Analysts and other Analytical Chemists
- [4] [3+2] regioselective annulation reaction of 2-arylidene-1,3-indandiones towards synthesis of spirocyclopentenes: understanding the mechanism of γ-attack vs. α-attack using DFT studies†
- [5] A facile synthesis for BeCl2, BeBr2 and BeI2†
- [6] Aging induced changes in ice nucleation activity of combustion aerosol as determined by near edge X-ray absorption fine structure (NEXAFS) spectroscopy†
- [7] Developing high-performance small molecule organic solar cells via a large planar structure and an electron-withdrawing central unit†
- [8] Synthesis and solution thermodynamic study of rigidified and functionalised EGTA derivatives†
- [9] High dislocation velocities and the structures of slip bands in shock loaded high purity lithium fluoride
- [10] Solution-phase synthesis and biological evaluation of triostin A and its analogues†










